molecular formula C14H31FSn B12646511 Dibutylfluorohexylstannane CAS No. 85938-49-4

Dibutylfluorohexylstannane

Cat. No.: B12646511
CAS No.: 85938-49-4
M. Wt: 337.10 g/mol
InChI Key: ORILWNIQDRJWKS-UHFFFAOYSA-M
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Description

Dibutylfluorohexylstannane is an organotin compound with the molecular formula C14H31FSn. It is a specialized chemical used in various industrial and research applications due to its unique properties. The compound consists of a tin atom bonded to two butyl groups, a fluoro group, and a hexyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylfluorohexylstannane can be synthesized through the reaction of dibutyltin dichloride with hexylfluoride in the presence of a suitable base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

Bu2SnCl2+HexylFBu2SnFHexyl+2HCl\text{Bu}_2\text{SnCl}_2 + \text{HexylF} \rightarrow \text{Bu}_2\text{SnFHexyl} + 2\text{HCl} Bu2​SnCl2​+HexylF→Bu2​SnFHexyl+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dibutylfluorohexylstannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutylfluorohexylstannic oxide.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium alkoxides or amines can replace the fluoro group.

Major Products

    Oxidation: Dibutylfluorohexylstannic oxide.

    Reduction: Dibutylhexylstannane.

    Substitution: Various substituted stannanes depending on the nucleophile used.

Scientific Research Applications

Dibutylfluorohexylstannane has several applications in scientific research:

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.

    Medicine: Explored for its potential in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialized polymers and materials with enhanced properties.

Mechanism of Action

The mechanism by which dibutylfluorohexylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:

    Molecular Targets: Enzymes and proteins that interact with organotin compounds.

    Pathways: Modulation of enzymatic activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: Lacks the fluoro and hexyl groups, making it less versatile.

    Tributyltin fluoride: Contains three butyl groups and a fluoro group, differing in structure and reactivity.

    Hexylstannane: Lacks the fluoro and butyl groups, resulting in different chemical properties.

Uniqueness

Dibutylfluorohexylstannane is unique due to its combination of butyl, fluoro, and hexyl groups, which confer distinct reactivity and applications. Its ability to participate in various chemical reactions and its potential in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

85938-49-4

Molecular Formula

C14H31FSn

Molecular Weight

337.10 g/mol

IUPAC Name

dibutyl-fluoro-hexylstannane

InChI

InChI=1S/C6H13.2C4H9.FH.Sn/c1-3-5-6-4-2;2*1-3-4-2;;/h1,3-6H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

ORILWNIQDRJWKS-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[Sn](CCCC)(CCCC)F

Origin of Product

United States

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